molecular formula C21H17Cl2NO2 B2430373 4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide CAS No. 478040-06-1

4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide

Cat. No.: B2430373
CAS No.: 478040-06-1
M. Wt: 386.27
InChI Key: VSIJVJPWAGYIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide is an organic compound that features a benzyloxy group, two chlorine atoms, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide typically involves multiple steps:

    Formation of 4-(benzyloxy)-2-chlorobenzoic acid: This can be achieved by reacting 4-hydroxy-2-chlorobenzoic acid with benzyl chloride in the presence of a base such as potassium carbonate.

    Conversion to 4-(benzyloxy)-2-chlorobenzoyl chloride: The benzoic acid derivative is then treated with thionyl chloride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is reacted with 2-chlorobenzylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, or reduced to a benzyl alcohol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: May be used in studies involving enzyme inhibition or receptor binding due to its amide functionality.

    Industrial Applications: Potential use in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-chlorobenzoic acid: Shares the benzyloxy and chlorine substituents but lacks the amide group.

    2-chlorobenzylamine: Contains the 2-chlorobenzyl moiety but lacks the benzyloxy and amide groups.

    4-(benzyloxy)-2-chlorobenzoyl chloride: An intermediate in the synthesis of the target compound.

Uniqueness

4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and amide groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-19-9-5-4-8-16(19)13-24-21(25)18-11-10-17(12-20(18)23)26-14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIJVJPWAGYIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.